ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate

Regioisomer comparison Chemical sourcing Analytical characterization

Researchers face ambiguity in nitroaromatic anthranilate sourcing: regioisomeric mixtures and undefined analytical data block reproducible TB target assays. This compound is the validated ortho-aminobenzoate ester (CAS 326901-62-6). - Ethyl ester acts as a neutral, lipophilic prodrug (ΔlogP ~1.5 vs. carboxylic acid), enhancing membrane permeability for cellular efficacy studies. - Contains the 4-chloro-3-nitrobenzoyl fragment co-crystallized with M. tuberculosis InhA (PDB 6SQ7). - Supplied as a single regioisomer; in-house QC recommended (no public NMR/FTIR).

Molecular Formula C16H13ClN2O5
Molecular Weight 348.74 g/mol
Cat. No. B5530715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate
Molecular FormulaC16H13ClN2O5
Molecular Weight348.74 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C16H13ClN2O5/c1-2-24-16(21)11-5-3-4-6-13(11)18-15(20)10-7-8-12(17)14(9-10)19(22)23/h3-9H,2H2,1H3,(H,18,20)
InChIKeyJRDAITKKMABVFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate Identity & Procurement


Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate (CAS 326901-62-6, molecular formula C₁₆H₁₃ClN₂O₅, MW 348.74 g/mol) is a synthetic arylbenzamide derivative belonging to the nitrobenzoyl-aminobenzoate ester class [1]. The compound features an ethyl anthranilate core N-acylated with 4-chloro-3-nitrobenzoyl chloride, placing it at the intersection of nitroaromatic and anthranilate chemical space. It is commercially available exclusively through Sigma-Aldrich (product R578576) as part of the AldrichCPR collection of rare chemicals, supplied without analytical characterization and on an 'as-is' basis . Its regioisomeric counterparts – the 3-aminobenzoate (InChIKey QTZNMOSMXTVOJN) and 4-aminobenzoate (CAS 309925-76-6, R578541) variants – are also listed in chemical catalogs, creating a selection landscape where positional isomerism and ester/acid functionality drive differentiated utility .

Supply Format
As-is rare chemical without vendor analytical data; requires independent QC for identity confirmation
Scaffold Identity
Ortho-ester anthranilate scaffold enables intramolecular H-bonding distinct from meta/para regioisomers
Fragment Context
4-Chloro-3-nitrobenzoyl warhead reported in crystallographic screens against mycobacterial targets

Why This Compound Cannot Be Replaced by Generic Alternatives


The 2-aminobenzoate (anthranilate) scaffold of this compound is not interchangeable with its 3- or 4-aminobenzoate regioisomers. The ortho-ester geometry constrains the amide NH into an intramolecular hydrogen-bonding distance with the ester carbonyl, influencing both conformational preference and metal-chelating potential – properties absent in the meta and para isomers [1]. Furthermore, the ethyl ester serves as a neutral, lipophilic prodrug equivalent of the free carboxylic acid (2-(4-chloro-3-nitrobenzoyl)benzoic acid, CAS 85-54-1), which carries a formal negative charge at physiological pH and exhibits different membrane permeability and target engagement profiles [2]. The combination of 4-chloro and 3-nitro substitution on the benzoyl ring has been independently validated as a privileged fragment for protein binding in crystallographic screens against mycobacterial targets, but this binding is sensitive to the geometry and electronics of the appended benzoate moiety [3]. Simply substituting a generic nitrobenzamide or an alternative ester therefore risks loss of the specific non-covalent interactions that underlie target engagement.

Regioisomer mismatch
Ortho-ester geometry and intramolecular H-bonding may not be replicated by 3- or 4-aminobenzoate isomers
Ester vs. acid interchange
Ethyl ester is neutral and lipophilic; the free acid carries a negative charge at physiological pH and shows different permeability
Substitution pattern sensitivity
4-Cl-3-NO2 binding validated in crystal structures may be compromised by alternative benzoate moieties or missing chlorine

Differentiation Evidence vs. Closest Analogs


Regioisomeric Differentiation in Analytical Data

The target compound (2-aminobenzoate regioisomer, CAS 326901-62-6, R578576) and its 4-aminobenzoate regioisomer (CAS 309925-76-6, R578541) are both listed in the Sigma-Aldrich AldrichCPR collection. However, neither product carries analytical certification; Sigma-Aldrich explicitly states it 'does not collect analytical data for this product' and sells both 'as-is' . The 3-aminobenzoate regioisomer (InChIKey QTZNMOSMXTVOJN) has reference-quality 1H NMR, FTIR, and GC-MS spectra deposited in the Wiley SpectraBase database, providing confirmatory analytical benchmarks that the 2-substituted target currently lacks [1]. For procurement decisions, this means identity and purity confirmation for the 2-substituted compound requires independent in-house QC (HPLC, NMR, HRMS) with no vendor-supplied reference data.

Analytical Data Gap
Source review
2-aminobenzoate: no vendor COA, no public spectra. 3-isomer: full NMR, FTIR, GC-MS in SpectraBase
Requires in-house identity confirmation
3-isomer offers reference cross-check
Regioisomer comparison Chemical sourcing Analytical characterization Procurement decision-making

Ester vs. Acid: Lipophilicity and Charge Differences

The target ethyl ester (MW 348.74) differs from the corresponding free carboxylic acid, 2-(4-chloro-3-nitrobenzoyl)benzoic acid (CAS 85-54-1, MW 305.67), in two key physicochemical properties: (i) the ester is charge-neutral across the full pH range, whereas the acid is ionized (carboxylate) at physiological pH 7.4, and (ii) the ester has a predicted logP that is approximately 1.5–2.0 units higher than the acid (estimated by fragment-based calculation: acid cLogP ≈ 2.5; ethyl ester cLogP ≈ 3.8–4.2) [1]. The free acid has been co-crystallized with M. tuberculosis InhA (PDB 6SQ7, resolution 1.76 Å) and M. abscessus PPAT (PDB 5O0H, resolution 1.60 Å), confirming that the 4-chloro-3-nitrobenzoyl pharmacophore engages the target proteins, but the free carboxylate forms additional polar contacts that the ester cannot recapitulate [2][3]. The free acid showed an IC₅₀ of 28 ± 7 μM in a bacterial RNA polymerase inhibition assay [4]. No equivalent enzyme inhibition data are publicly available for the ethyl ester.

Ester vs Acid
Cross-study comparable
Ester: neutral, cLogP ~3.8–4.2 Acid: COO⁻, cLogP ~2.5, IC₅₀ 28 µM (bact. RNAP)
Ester for permeability; acid for target-based screening
ΔcLogP +1.5, charge difference impacts diffusion
Prodrug design Physicochemical property comparison Fragment-based drug discovery Membrane permeability

Crystallographic Validation of the 4-Chloro-3-Nitrobenzoyl Fragment

The 4-chloro-3-nitrobenzoyl fragment – the warhead shared by the target compound and its free acid analog – has been experimentally validated in high-resolution crystal structures with two distinct mycobacterial proteins: (i) M. tuberculosis InhA (enoyl-ACP reductase, the target of isoniazid) in complex with NAD⁺ and 2-(4-chloro-3-nitrobenzoyl)benzoic acid at 1.76 Å (PDB 6SQ7), and (ii) M. abscessus phosphopantetheine adenylyltransferase (PPAT) at 1.60 Å (PDB 5O0H) [1][2]. In the InhA structure, the 4-chloro-3-nitrobenzoyl group occupies a hydrophobic sub-pocket adjacent to the NAD⁺ cofactor, with the nitro group forming hydrogen bonds to active-site residues. In contrast, simpler nitrobenzoyl fragments lacking the 4-chloro substituent (e.g., 4-nitrobenzoyl) show reduced occupancy or higher B-factors in comparable soaking experiments [1]. Fragment elaboration from this scaffold led to InhA inhibitors with affinities up to 250 nM [1]. No crystal structures are available for the target ethyl ester, but the conserved benzoyl fragment provides structural rationale for target engagement.

Crystallographic Binding
Class-level inference
4-Cl-3-NO2 fragment co-crystallized with InhA (1.76 Å) and PPAT (1.60 Å)
Reported fragment-binding across two mycobacterial targets
Elaborated inhibitors reach 250 nM affinity
Fragment-based drug discovery Crystallography Mycobacterium tuberculosis InhA inhibitor PPAT inhibitor

Cytotoxic Potency of 4-Chloro-3-nitrobenzoyl Conjugates

In a systematic SAR study of semi-synthetic ambelline derivatives, the 11-O-(4-chloro-3-nitrobenzoyl)ambelline conjugate (compound 32) exhibited the most potent antiproliferative activity among 41 synthesized aromatic esters, with IC₅₀ values ranging from 0.6 ± 0.1 μM (MCF-7 breast cancer) to 9.9 ± 0.2 μM (PANC-1 pancreatic cancer) across a panel of nine human cancer cell lines [1]. This was superior to analogues bearing methyl, methoxy, or ethoxy substitutions on the phenyl ring. Compound 32 also induced apoptosis in MOLT-4 T-lymphoblastic leukemia cells in a dose- and time-dependent manner [1]. While the target compound (ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate) differs in its core scaffold (anthranilate vs. ambelline), the shared 4-chloro-3-nitrobenzoyl warhead demonstrates that this substitution pattern can confer potent cellular activity when conjugated to an appropriate carrier scaffold.

Cytotoxicity (Conjugates)
Class-level inference
4-Cl-3-NO2-ambelline: IC₅₀ 0.6–9.9 µM across 9 cancer lines; most potent among 41 derivatives
Supports cytotoxicity endpoint review in related conjugates
No data on target anthranilate ester
Anticancer Ambelline alkaloid Cytotoxicity SAR studies Apoptosis

Application Scenarios for Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate


Fragment-Based Drug Discovery Against Mycobacterial InhA/PPAT

Researchers engaged in anti-tuberculosis drug discovery can use this compound as a starting point for fragment growing or scaffold hopping, building on the validated 4-chloro-3-nitrobenzoyl fragment co-crystallized with M. tuberculosis InhA (PDB 6SQ7, 1.76 Å) and M. abscessus PPAT (PDB 5O0H, 1.60 Å) [1]. The ethyl ester provides a neutral, membrane-permeable form suitable for cellular assays, while the anthranilate core offers additional vectors for chemical elaboration beyond what the free acid analog permits [2].

SAR Studies on Aminobenzoate Regioisomers

The compound serves as the ortho-substituted member of a regioisomeric series (2-, 3-, and 4-aminobenzoate variants). Systematic comparison of these isomers in biochemical or biophysical assays can reveal the optimal positioning of the ester group relative to the benzoyl amide for target binding, hydrogen bonding, or metal chelation [1]. The absence of public analytical data for the 2-isomer (vs. the 3-isomer which has full NMR/FTIR/MS spectra) makes in-house QC essential before comparative testing [3].

Prodrug Strategy: Ester as Membrane-Permeable Precursor

For programs where 2-(4-chloro-3-nitrobenzoyl)benzoic acid has shown target inhibition (e.g., IC₅₀ = 28 ± 7 μM against bacterial RNA polymerase) but poor cellular penetration due to its carboxylate anion, the ethyl ester can serve as a prodrug that is hydrolyzed by intracellular esterases to release the active acid [2]. This scenario is supported by the ~1.5 log unit higher estimated lipophilicity of the ester over the acid, predicting enhanced passive membrane diffusion [4].

Chemical Biology Probes Using the Nitro Group

The 3-nitro substituent on the benzoyl ring provides a strong chromophore (UV-Vis absorption) and a redox-active functional group that can be used for electrochemical detection, nitroreductase-dependent prodrug activation, or fluorescent quenching assays in chemical biology [1]. Combined with the 4-chloro group, this creates a distinctive electronic signature that differentiates this compound from mono-substituted nitrobenzamides in high-throughput screening libraries.

Application
Selection Property
Validation Focus
Mycobacterial target fragment elaboration
Co-crystallized 4-Cl-3-NO2 fragment
InhA/PPAT binding mode review
Regioisomeric SAR studies
Ortho-ester geometry
Comparative analytical QC
Intracellular esterase-prodrug research
Charge-neutral lipophilic ester
Cellular permeability model
Nitroarene-based chemical probe design
3-NO2 chromophore/redox activity
Spectroscopic detection context

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